molecular formula C7H8FN B152341 4-Ethyl-3-fluoropyridine CAS No. 137234-73-2

4-Ethyl-3-fluoropyridine

Cat. No. B152341
Key on ui cas rn: 137234-73-2
M. Wt: 125.14 g/mol
InChI Key: XYQUZSHKFDJKBF-UHFFFAOYSA-N
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Patent
US07557121B2

Procedure details

nButyllithium (1.6M in tetrahydrofuran, 62.4 ml, 100 mmol) was added dropwise to a solution of diisopropylamine (10 g, 100 mmol) in tetrahydrofuran (110 mL), cooled to −78° C. 3-Fluoropyridine (10 g, 100 mmol) was added dropwise and the reaction mixture was stirred for 1 hour with the temperature maintained below −60° C. Ethyl iodide (31.2 g, 200 mmol) was then added dropwise and the mixture was allowed to stir at room temperature for 30 minutes. The reaction mixture was slowly diluted with water, the solvent was evaporated under reduced pressure and the residue was partitioned between ethyl acetate and water. The organic layer was separated, dried over magnesium sulfate and concentrated in vacuo to give a crude residue. The residue was distilled and title product was obtained during a temperature range of 152-156° C., in 35% yield, 4.46 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
110 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
35%

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)[CH3:2].[F:8][C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1.C(I)C>O1CCCC1.O>[CH2:1]([C:14]1[CH:13]=[CH:12][N:11]=[CH:10][C:9]=1[F:8])[CH3:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=NC=CC1
Step Two
Name
Quantity
31.2 g
Type
reactant
Smiles
C(C)I
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
110 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 hour with the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained below −60° C
STIRRING
Type
STIRRING
Details
to stir at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude residue
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C1=C(C=NC=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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